Lipophilicity (LogP) Comparison: 3-(Pentafluoroethoxy)piperidine vs. 3-(Trifluoromethoxy)piperidine and Unsubstituted Piperidine
3-(Pentafluoroethoxy)piperidine exhibits a calculated logP of 2.03, which is 0.86 log units higher than that of 3-(trifluoromethoxy)piperidine (logP = 1.17) and 1.2–1.4 log units higher than unsubstituted piperidine (logP = 0.66–0.93) [1][2]. This increase corresponds to a roughly 7- to 10-fold higher octanol-water partition coefficient, indicating a significantly enhanced ability to cross lipid membranes [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.03 (calculated) |
| Comparator Or Baseline | 3-(Trifluoromethoxy)piperidine: 1.17; Piperidine: 0.66–0.93 |
| Quantified Difference | +0.86 log units vs. 3-(trifluoromethoxy)piperidine; +1.10 to +1.37 log units vs. piperidine |
| Conditions | Calculated logP values from Chembase and ChemSrc databases. |
Why This Matters
Higher logP may correlate with improved passive membrane permeability and enhanced blood-brain barrier penetration potential, making 3-(pentafluoroethoxy)piperidine a preferable building block for CNS-targeted drug discovery programs compared to less lipophilic analogs [3].
- [1] Chembase. 3-(pentafluoroethoxy)piperidine. ChemBase ID: 282188. Available at: http://www.chembase.cn/molecule-282188.html (accessed 2026). View Source
- [2] Chembase. Piperidine. Available at: https://en.chembase.cn/molecule-27.html (accessed 2026). View Source
- [3] Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. doi:10.1021/jm9018788. View Source
